

An In-depth Technical Guide to Methyl 2-methoxynicotinate (CAS: 67367-26-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-methoxynicotinate**

Cat. No.: **B1337441**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

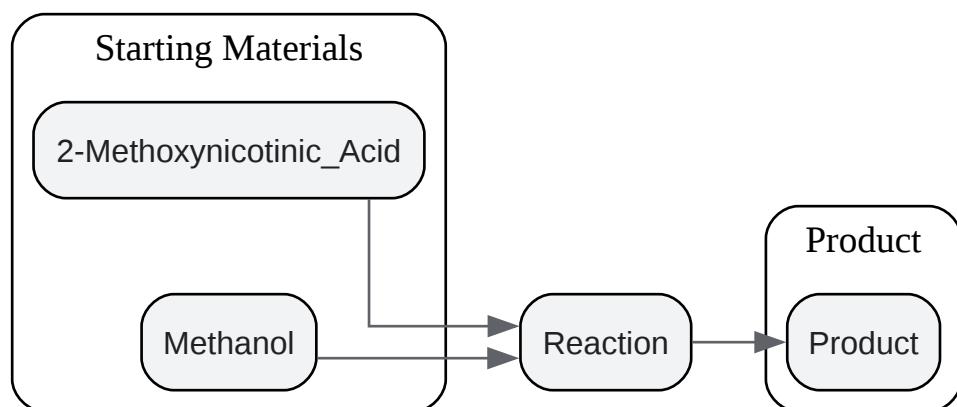
Methyl 2-methoxynicotinate is a substituted pyridine derivative with the CAS number 67367-26-4. Its chemical structure, featuring a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring, makes it a potentially useful building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization. While its direct applications in drug development and specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as an intermediate in medicinal chemistry.

Physicochemical Properties

Methyl 2-methoxynicotinate is a colorless oil at room temperature.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	67367-26-4	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	Colorless oil	[1]
Boiling Point	114-115 °C (at 12 Torr)	
Melting Point	Not reported (liquid at room temp.)	
Solubility	Soluble in common organic solvents	

Synthesis


The most commonly cited synthesis of **Methyl 2-methoxynicotinate** involves the Fischer esterification of 2-methoxynicotinic acid.[\[1\]](#)

Synthesis of Methyl 2-methoxynicotinate from 2-Methoxynicotinic Acid

This method involves the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.

- Materials:
 - 2-Methoxynicotinic acid (2.00 g, 13.1 mmol)
 - Methanol (20 mL)
 - Concentrated sulfuric acid (0.1 mL)
 - Saturated aqueous sodium bicarbonate solution
 - Ethyl acetate

- Anhydrous magnesium sulfate
- Procedure:
 - To a solution of 2-methoxynicotinic acid in methanol, slowly add concentrated sulfuric acid.
 - Heat the mixture to reflux and maintain for 6 hours.
 - After cooling, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
 - Extract the aqueous layer with ethyl acetate.
 - Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Yield: 1.85 g (85%) of **Methyl 2-methoxynicotinate** as a colorless oil.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 2-methoxynicotinate**.

Spectroscopic Data

The identity and purity of **Methyl 2-methoxynicotinate** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, DMSO-d₆) δ (ppm): 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H).[1]
- ^{13}C NMR: Specific experimental data for **Methyl 2-methoxynicotinate** is not readily available in the searched literature.

Mass Spectrometry (MS)

- Low-Resolution Mass Spectrometry (LRMS): m/z: 168 ([M+1]⁺).[1]

Infrared (IR) Spectroscopy

- Specific experimental IR data for **Methyl 2-methoxynicotinate** is not readily available in the searched literature.

Applications in Research and Drug Development

While direct evidence of **Methyl 2-methoxynicotinate**'s use as a key intermediate in the synthesis of specific commercial drugs is limited in the public domain, its structural features are of interest to medicinal chemists. The substituted pyridine core is a common scaffold in a wide range of biologically active compounds.

Further research would be required to explore the potential of **Methyl 2-methoxynicotinate** as a precursor for novel therapeutic agents.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of **Methyl 2-methoxynicotinate** or its involvement in any signaling pathways. Its structural similarity to other nicotinic acid derivatives might suggest potential interactions with nicotinic receptors or other biological targets, but this remains to be experimentally verified.

Experimental Protocols

Purification

The crude product from the synthesis can be purified by extraction and solvent removal as described in the synthesis protocol. For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard method, although specific conditions for this compound are not detailed in the available literature.

Quality Control

The purity of **Methyl 2-methoxynicotinate** can be assessed by standard analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.
- Gas Chromatography (GC): Given its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity assessment.

Detailed, validated analytical methods for this specific compound are not readily available.

Conclusion

Methyl 2-methoxynicotinate is a readily synthesizable substituted pyridine derivative. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and available spectroscopic data. While its direct role in drug development and its biological activity profile remain largely unexplored in the public domain, its chemical structure suggests potential as a versatile building block for the synthesis of more complex molecules. Further research is warranted to elucidate its potential applications in medicinal chemistry and to investigate its biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-methoxynicotinate (CAS: 67367-26-4)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337441#methyl-2-methoxynicotinate-cas-number-67367-26-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com